molecular formula C14H12Cl3NO3S B14943050 2,4,5-trichloro-N-(2-hydroxy-5-methylphenyl)-N-methylbenzenesulfonamide

2,4,5-trichloro-N-(2-hydroxy-5-methylphenyl)-N-methylbenzenesulfonamide

Cat. No.: B14943050
M. Wt: 380.7 g/mol
InChI Key: JAOHIISQPKRREU-UHFFFAOYSA-N
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Description

2,4,5-TRICHLORO-N~1~-(2-HYDROXY-5-METHYLPHENYL)-N~1~-METHYL-1-BENZENESULFONAMIDE is a synthetic organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-TRICHLORO-N~1~-(2-HYDROXY-5-METHYLPHENYL)-N~1~-METHYL-1-BENZENESULFONAMIDE typically involves the following steps:

    Sulfonation: The addition of a sulfonamide group to the benzene ring.

    Hydroxylation and Methylation:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale chlorination and sulfonation reactions, followed by purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinones or other oxidized products.

    Reduction: Reduction reactions could target the sulfonamide group, potentially converting it to an amine.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂R) under basic conditions.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or reduced sulfonamide derivatives.

    Substitution: Compounds with new functional groups replacing the chlorine atoms.

Scientific Research Applications

2,4,5-TRICHLORO-N~1~-(2-HYDROXY-5-METHYLPHENYL)-N~1~-METHYL-1-BENZENESULFONAMIDE may have applications in various fields:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use as an antimicrobial agent due to its sulfonamide structure.

    Medicine: Investigated for therapeutic properties, such as antibacterial or antifungal activities.

    Industry: Used in the production of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In the context of antimicrobial activity, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simple sulfonamide with antimicrobial properties.

    Sulfamethoxazole: A more complex sulfonamide used in combination with trimethoprim as an antibiotic.

    Sulfadiazine: Another sulfonamide with broad-spectrum antimicrobial activity.

Uniqueness

2,4,5-TRICHLORO-N~1~-(2-HYDROXY-5-METHYLPHENYL)-N~1~-METHYL-1-BENZENESULFONAMIDE is unique due to its specific substitution pattern on the benzene ring, which may confer distinct chemical and biological properties compared to other sulfonamides.

Properties

Molecular Formula

C14H12Cl3NO3S

Molecular Weight

380.7 g/mol

IUPAC Name

2,4,5-trichloro-N-(2-hydroxy-5-methylphenyl)-N-methylbenzenesulfonamide

InChI

InChI=1S/C14H12Cl3NO3S/c1-8-3-4-13(19)12(5-8)18(2)22(20,21)14-7-10(16)9(15)6-11(14)17/h3-7,19H,1-2H3

InChI Key

JAOHIISQPKRREU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)N(C)S(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl

Origin of Product

United States

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